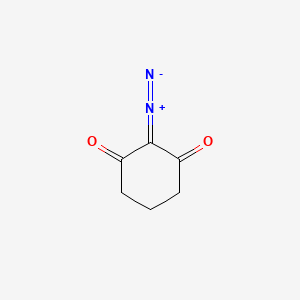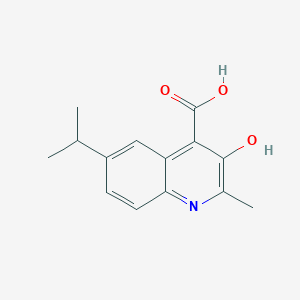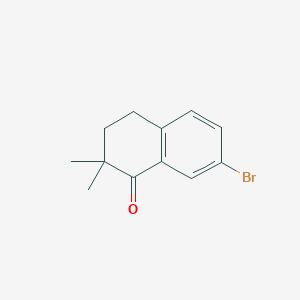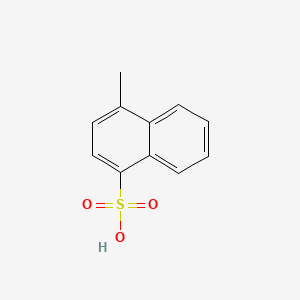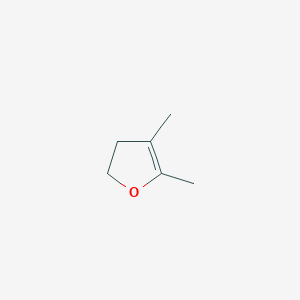
4,5-二甲基-2,3-二氢呋喃
描述
“4,5-Dimethyl-2,3-dihydrofuran” is a chemical compound . It is also known as “4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one” and is considered a key flavor compound in many fruits . It is highly appreciated by the food industry due to its attractive sensory properties .
Synthesis Analysis
The synthesis of “4,5-Dimethyl-2,3-dihydrofuran” involves a series of enzymatic steps . It can also be a product of the Maillard reaction . A Pd(0)-catalyzed coupling-cyclization of 2-(2’,3’-allenyl)acetylacetates with organic halides using K3PO4 as base in DMF can afford 4,5-dihydrofuran derivatives in good yields .Molecular Structure Analysis
The molecular structure of “4,5-Dimethyl-2,3-dihydrofuran” can be represented by the formula C4H6O . The molecular weight is 70.0898 .Chemical Reactions Analysis
“4,5-Dimethyl-2,3-dihydrofuran” undergoes various chemical reactions. For instance, it undergoes lithiation upon treatment with butyl lithium . The resulting 2-lithio derivative is a versatile intermediate .科学研究应用
电子转移和自由基形成
4,5-二甲基-2,3-二氢呋喃已在电子转移和自由基形成的背景下进行了研究。研究表明,可以利用傅立叶变换电子顺磁共振 (FT EPR) 观察和分析由二氢呋喃衍生物向蒽醌-2,6-二磺酸的三重态电子转移形成的自由基。量子化学密度泛函理论 (DFT) 计算支持了这些发现,提供了对自由基结构和这些电子转移过程动力学的见解 (Geimer 等人,2002)。
合成化学和反应
4,5-二甲基-2,3-二氢呋喃及其衍生物的合成应用已得到广泛探索。例如,研究已证明其在通过狄尔斯-阿尔德反应合成菲衍生物中的效用,这对于开发复杂有机化合物至关重要 (Giuffrida 等人,1994)。此外,对二甲氧基卡宾与二氢呋喃衍生物反应的研究揭示了复杂的反应途径,从而产生了在制药和材料科学中具有潜在应用的各种有机产物 (Śliwińska & Warkentin,2007)。
催化和配体应用
4,5-二甲基-2,3-二氢呋喃也已在催化的背景下进行了研究。例如,对钯催化的二氢呋喃衍生物环己烯化的研究突出了其在提高有机合成对映选择性中的作用 (Hennessy 等人,2000)。这项研究为有机化学中更高效和选择性催化过程的开发打开了大门。
电合成应用
涉及 4,5-二甲基-2,3-二氢呋喃衍生物的电合成已得到探索,揭示了在有机电合成中的潜在应用。例如,二甲氧基二氢呋喃衍生物的自支撑配对电合成展示了一种合成有价值有机化合物的新颖方法 (Horii 等人,2005)。
安全和危害
作用机制
Target of Action
It’s worth noting that furan derivatives have been studied for their potential interactions with various biological targets .
Mode of Action
Furan derivatives are known to undergo oxidation reactions . The resulting products from these transformations are dependent on the type of oxidizing agent and the reaction conditions .
Biochemical Pathways
Furans are known to be intermediates in the feist–benary synthesis of furans from α-halogen ketones and β-dicarbonyl compounds .
Result of Action
Furan derivatives have been studied for their potential effects on various biological systems .
Action Environment
The action, efficacy, and stability of 4,5-Dimethyl-2,3-dihydrofuran can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds. For instance, the oxidation of furans is known to be influenced by the type of oxidizing agent and the reaction conditions .
生化分析
Biochemical Properties
4,5-Dimethyl-2,3-dihydrofuran plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars . This interaction leads to the formation of various flavor compounds. Additionally, 4,5-Dimethyl-2,3-dihydrofuran can act as a substrate for certain oxidoreductases, influencing the redox state of cells .
Cellular Effects
The effects of 4,5-Dimethyl-2,3-dihydrofuran on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in microbial cells like Candida albicans, 4,5-Dimethyl-2,3-dihydrofuran can arrest the cell cycle at the S and G2/M phases, indicating its potential as an anti-infective agent . In plant cells, it has been linked to the enhancement of flavor biosynthesis, particularly in strawberry callus cultures .
Molecular Mechanism
At the molecular level, 4,5-Dimethyl-2,3-dihydrofuran exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit certain enzymes involved in the Maillard reaction, thereby affecting the formation of flavor compounds . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5-Dimethyl-2,3-dihydrofuran can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biological activity .
Dosage Effects in Animal Models
The effects of 4,5-Dimethyl-2,3-dihydrofuran vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing flavor biosynthesis in plants . At higher doses, it can cause toxic or adverse effects. For instance, it has been shown to induce genetic damage in a dose-dependent manner in certain animal models
Metabolic Pathways
4,5-Dimethyl-2,3-dihydrofuran is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. For example, it can be metabolized through the Maillard reaction pathway, leading to the formation of key flavor compounds . Additionally, it can influence metabolic flux and metabolite levels in cells, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 4,5-Dimethyl-2,3-dihydrofuran within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes and accumulate in certain cellular compartments . This localization can influence its biochemical activity and interactions with other biomolecules .
Subcellular Localization
4,5-Dimethyl-2,3-dihydrofuran exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with enzymes and other biomolecules, influencing its overall biochemical effects .
属性
IUPAC Name |
4,5-dimethyl-2,3-dihydrofuran | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-5-3-4-7-6(5)2/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHBEWLCMFXCFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OCC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60297797 | |
| Record name | 4,5-dimethyl-2,3-dihydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60297797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1487-16-7 | |
| Record name | 2,3-Dihydro-4,5-dimethylfuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1487-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 118163 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001487167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC118163 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118163 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-dimethyl-2,3-dihydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60297797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


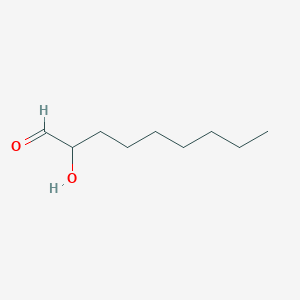

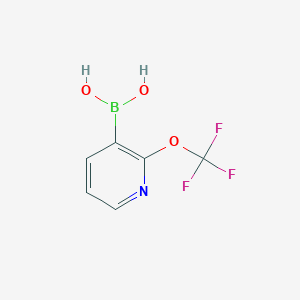
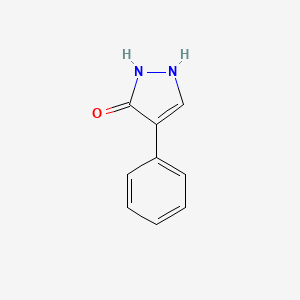
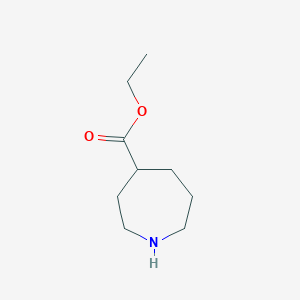


![7-Methoxy-3,4-dihydrobenzo[f][1,4]thiazepin-5(2H)-one](/img/structure/B3187295.png)
